1-(2-Chloroethyl)piperidine
Overview
Description
1-(2-Chloroethyl)piperidine is an organic compound with the molecular formula C7H14ClN. It is a derivative of piperidine, where a chloroethyl group is attached to the nitrogen atom of the piperidine ring. This compound is known for its utility in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
1-(2-Chloroethyl)piperidine is an organic compound that is used in various applications in the field of organic synthesis It has been used in the development of a sensitive and selective optical dna biosensor for dengue virus detection . This suggests that it may interact with DNA or other nucleic acids in some contexts.
Mode of Action
In the context of the dna biosensor, it was able to intercalate via nucleobase stacking within dna . This suggests that it may interact with its targets through a similar mechanism, potentially altering their structure or function.
Action Environment
It is recommended to be stored in a dark place, sealed, and in dry conditions . This suggests that light, air, and moisture could potentially affect its stability or efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine can be synthesized through the reaction of piperidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine and 2-chloroethanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethylpiperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Ethylpiperidine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine
- 2-Chloro-N,N-diethylethylamine
- N-(2-Chloroethyl)-morpholinium chloride
Comparison: 1-(2-Chloroethyl)piperidine is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the piperidine ring provides different steric and electronic effects compared to pyrrolidine or morpholine derivatives .
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEBKEQARBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172922 | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-03-2 | |
Record name | 1-(2-Chloroethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloroethyl)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-chloroethyl)piperidine interact with biological molecules?
A: this compound acts as an alkylating agent, capable of reacting with nucleophilic sites in biological molecules like DNA and proteins. For instance, it reacts with piperidine, a model compound for nucleic acid bases, forming 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane. [] This alkylation disrupts the normal structure and function of these biomolecules.
Q2: Can you provide examples of how this compound has been used in the synthesis of other compounds with biological activity?
A2: this compound serves as a key building block in synthesizing various compounds with potential biological activities:
- Anti-tumor agents: It's used in the synthesis of Ditercalinium, a potent antitumor DNA bis-intercalator. [] Researchers utilize tritium-labeled Ditercalinium to study its cellular mechanisms and pharmacokinetic properties.
- Oxotechnetium(V) complexes: It acts as a precursor to the tridentate ligand N,N-bis(2-mercaptoethyl)(2-piperidin-1-ylethyl)amine. This ligand forms stable complexes with oxotechnetium(V) which show potential for brain imaging due to their fast blood clearance and high brain uptake in mice. []
Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A: Research indicates that structural modifications to compounds containing the this compound moiety can significantly impact their biological activity. For example, the presence of a meso-1,2-diphenylethylenediamine moiety in nickel Schiff base complexes enhanced their selectivity towards tetramolecular DNA quadruplexes over double-stranded DNA. [] This highlights the importance of specific structural features in targeting different DNA structures.
Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A: Yes, studies have investigated the antimicrobial potential of certain derivatives. A study examining (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from this compound, revealed moderate antimicrobial activity against various bacterial and fungal strains. [] This finding suggests potential applications for these derivatives in combating microbial infections.
Q5: Has this compound been implicated in any toxicological studies?
A: Research using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea Narom-oxide (I), a compound containing the this compound moiety, provides insight into potential toxicological mechanisms. Compound I reacted with model compounds for nucleic acid bases and enzyme proteins, suggesting potential alkylation and disruption of these crucial biomolecules. []
Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A6: Various analytical techniques are crucial for studying this compound and its derivatives. Common methods include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are routinely used for structural characterization. [, , , ]
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the identity and study the interactions of the compound with DNA. []
- Chromatography: Thin Layer Chromatography (TLC) helps in assessing the purity of synthesized compounds. []
- X-ray crystallography: Provides detailed structural information of the compounds in the solid state. []
Q7: Are there any known safety concerns regarding this compound?
A: While specific safety data for this compound might be limited, its reactivity as an alkylating agent raises concerns. Alkylating agents are known to have mutagenic and carcinogenic potential due to their ability to damage DNA. [] Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.
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